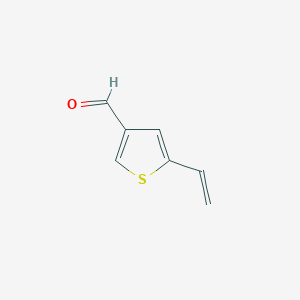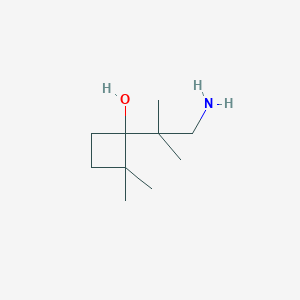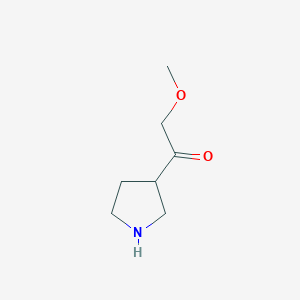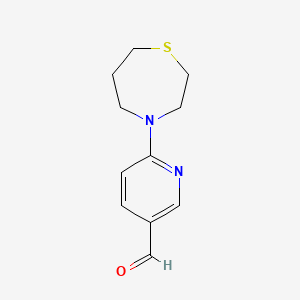
5-Vinylthiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinylthiophene-3-carbaldehyde: is an organic compound with the molecular formula C7H6OS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group (-CH=CH2) and an aldehyde group (-CHO) attached to the thiophene ring. Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as material science, pharmaceuticals, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Vinylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for hydrogenation reactions.
Major Products:
Oxidation: Formation of 5-vinylthiophene-3-carboxylic acid.
Reduction: Formation of 5-vinylthiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Vinylthiophene-3-carbaldehyde is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as a precursor for the synthesis of corrosion inhibitors and other functional materials .
Mecanismo De Acción
The mechanism of action of 5-Vinylthiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the vinyl group can participate in polymerization and addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, leading to its diverse applications in different fields .
Comparación Con Compuestos Similares
- Thiophene-2-carbaldehyde
- 2-Vinylthiophene
- 3-Thiophenecarboxaldehyde
Comparison: 5-Vinylthiophene-3-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .
Propiedades
Fórmula molecular |
C7H6OS |
|---|---|
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
5-ethenylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H6OS/c1-2-7-3-6(4-8)5-9-7/h2-5H,1H2 |
Clave InChI |
PCTLQVJGBBPFSD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)

![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)






